molecular formula C5H10OS2 B1595507 O,S-Diethyl dithiocarbonate CAS No. 623-79-0

O,S-Diethyl dithiocarbonate

Cat. No. B1595507
CAS RN: 623-79-0
M. Wt: 150.3 g/mol
InChI Key: JGZZEAPGGFAOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,S-Diethyl dithiocarbonate is an organosulfur compound . It is a type of dithiocarbamate, which are known to form stable complexes with metals .


Synthesis Analysis

Dithiocarbamates are synthesized from the reaction of either primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .


Molecular Structure Analysis

O,S-Diethyl dithiocarbonate contains a total of 17 bonds; 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 carbonate (-thio) derivative .


Chemical Reactions Analysis

Dithiocarbamates are known to form stable complexes with metals . They are used in various fields such as accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators .

Scientific Research Applications

1. Electrochemical Applications

O,S-Diethyl dithiocarbonate and its derivatives, such as S,S-dialkyl dithiocarbonates, have been explored for their potential applications in electrochemistry. Notably, they have been tested as solvents in rechargeable lithium-ion batteries. In a study, S,S-diethyl dithiocarbonate was evaluated for its ability to intercalate lithium ions into graphite electrodes, using techniques like Fourier transform infrared spectroscopy and cyclic voltammetry. The research indicated that while S,S-dimethyl dithiocarbonate could successfully cycle graphite electrodes at high reversible capacities, S,S-diethyl dithiocarbonate solutions did not support lithium ion intercalation into graphite (Ein‐Eli & McDevitt, 1997).

2. Synthetic Chemistry

In the field of synthetic chemistry, O,S-diethyl dithiocarbonate (and dithiocarbonates in general) are useful for modifying carbo- and heterocyclic compounds. Their use in radical substitution or addition reactions is notable for the simplicity of the procedure, scalability, suitability for labile substrates, and straightforward isolation of reaction products. This makes them valuable tools for the synthesis of various complex molecules (Chalikidi, 2016).

3. Polymer Science

O,S-Diethyl dithiocarbonate derivatives have significant applications in polymer science. For instance, their high refractive indices make poly(dithiocarbonates), which include these compounds, potentially interesting for optical applications like lenses and optical fibers. This application stems from the unique properties of the thiocarbonate and dithiocarbonate groups in these polymers (Marianucci et al., 1994).

4. Photoredox Catalysis

Dithiocarbonates, including O,S-diethyl dithiocarbonate derivatives, have been found to act as intrinsic photoredox catalysts in the field of radical polymerization. They are particularly notable for their ability to reduce the amount of dissolved oxygen in certain reactions when irradiated with visible light. This multifunctionality as a photocatalyst, initiator, and RAFT (Reversible Addition-Fragmentation chain Transfer) agent for polymerization control is significant for cost-effective industrial applications and laboratory-scale synthesis of functional polymeric materials (Fu et al., 2017).

Safety And Hazards

S,S’-Dimethyl dithiocarbonate, a similar compound, is known to be harmful if swallowed. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause damage to organs (Liver, spleen) through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

O-ethyl ethylsulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZZEAPGGFAOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060776
Record name Carbonodithioic acid, O,S-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,S-Diethyl dithiocarbonate

CAS RN

623-79-0
Record name O,S-Diethyl carbonodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl xanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl xanthate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonodithioic acid, O,S-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonodithioic acid, O,S-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,S-diethyl dithiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL XANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1R102TJNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,S-Diethyl dithiocarbonate
Reactant of Route 2
Reactant of Route 2
O,S-Diethyl dithiocarbonate
Reactant of Route 3
Reactant of Route 3
O,S-Diethyl dithiocarbonate
Reactant of Route 4
Reactant of Route 4
O,S-Diethyl dithiocarbonate
Reactant of Route 5
Reactant of Route 5
O,S-Diethyl dithiocarbonate
Reactant of Route 6
O,S-Diethyl dithiocarbonate

Citations

For This Compound
6
Citations
BS Shasha, WM Doane, CR Russell, CE Rist - Carbohydrate Research, 1967 - Elsevier
2 diethyl dithiobis (thioformate)(3) with I,% O-isopropyiidene-aD-ghtco~ ranose(4) and 1, 2: 5, 6-di-0-isopropylidene-D-mannitol(3, respectively. In an attempt to adapt a transestetication …
Number of citations: 7 www.sciencedirect.com
K HARANO, I SHINOHARA, S SUGIMOTO… - Chemical and …, 1989 - jstage.jst.go.jp
The reaction of O-alkyl S-methyl dithiocarbonates (xanthates)(I) with pyridine N-oxides (II) gave the corresponding S-alkyl S-methyl dithiocarbonates (dithiolcarbonate)(III) together with …
Number of citations: 7 www.jstage.jst.go.jp
K HARANO, I SHINOHARA, S SUGIMOTO… - 1989 - jlc.jst.go.jp
The reaction of O-alkyl S-methyl dithiocarbonates (xanthates)(I) with pyridine N-oxides (II) gave the cor-responding S-alkyl S-methyl dithiocarbonates (dithiolcarbonate)(III) together with …
Number of citations: 0 jlc.jst.go.jp
AM Sipyagin, VV Kolchanov, AT Lebedev… - Chemistry of …, 1997 - Springer
The reactions of isomeric tetrachlorocyanopyridines with potassium ethylxanthate were studied. It was found that tetrachloro-2-cyanopyridine was converted successively into 4-mono- …
Number of citations: 2 link.springer.com
PP Williams - Residue Reviews: Residues of Pesticides and Other …, 1977 - Springer
1. Introduction _______________________________________________________ 63 II. Anaerobic microorganisms __________________________________________ 65 a) …
Number of citations: 78 link.springer.com
A Bertogg, L Hintermann, DP Huber… - Helvetica Chimica …, 2012 - Wiley Online Library
The substrate range of the [TiCl 2 (TADDOLate)] (TADDOL=α,α,α′,α′‐tetraaryl‐1,3‐dioxolane‐4,5‐dimethanol)‐catalyzed asymmetric α‐fluorination of activated β‐carbonyl …
Number of citations: 53 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.